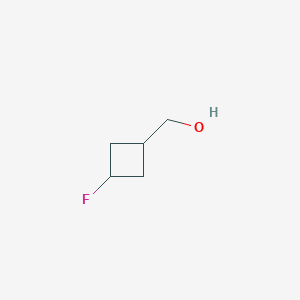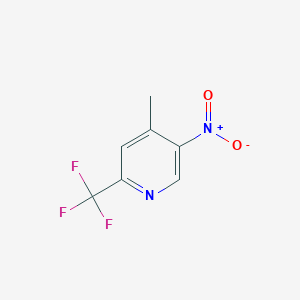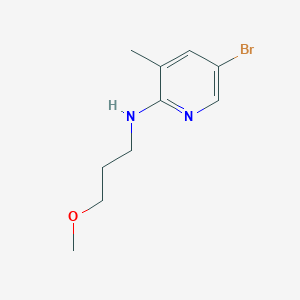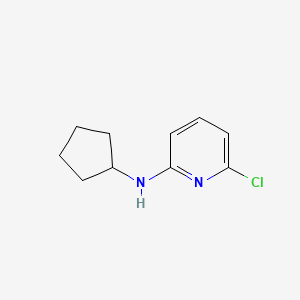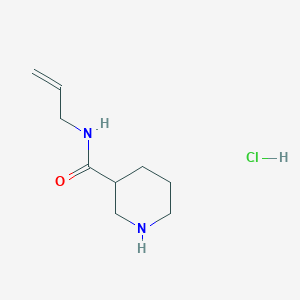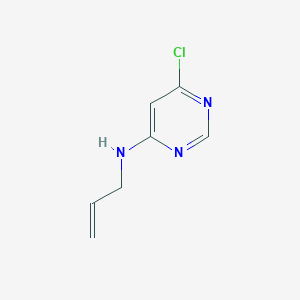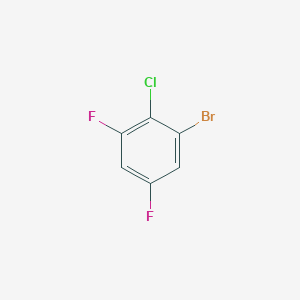
1-Bromo-2-chloro-3,5-difluorobenzene
Overview
Description
1-Bromo-2-chloro-3,5-difluorobenzene is an organic compound with the molecular formula C6H2BrClF2 . It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring. This compound is of significant interest in various fields of chemical research and industry due to its unique chemical properties and reactivity.
Biochemical Analysis
Biochemical Properties
1-Bromo-2-chloro-3,5-difluorobenzene plays a role in biochemical reactions primarily as a reagent in organic synthesis. It interacts with various enzymes and proteins, facilitating halogenation reactions. The compound’s halogen atoms can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. For instance, it can interact with cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics, by forming covalent adducts that alter enzyme activity .
Cellular Effects
This compound affects various cell types by influencing cellular processes such as signaling pathways, gene expression, and metabolism. It can modulate cell signaling pathways by interacting with receptor proteins on the cell surface, leading to changes in downstream signaling cascades. Additionally, the compound can affect gene expression by binding to transcription factors or DNA, altering the transcriptional activity of specific genes. These interactions can result in changes in cellular metabolism, including alterations in the production of reactive oxygen species and other metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The bromine and chlorine atoms in the compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation. For example, the compound can inhibit the activity of cytochrome P450 enzymes by forming covalent adducts with the heme group, preventing substrate binding and catalysis. Additionally, this compound can induce changes in gene expression by binding to transcription factors or DNA, altering the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable at room temperature but can degrade over time when exposed to light or heat. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function, including alterations in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce toxic or adverse effects. For example, high doses of this compound can lead to liver toxicity in animal models, characterized by elevated liver enzymes and histopathological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of reactive intermediates that can further react with cellular macromolecules. The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with transport proteins. The compound can accumulate in specific cellular compartments, such as the endoplasmic reticulum, where it interacts with enzymes involved in xenobiotic metabolism. Additionally, binding proteins can facilitate the transport and localization of this compound within cells .
Subcellular Localization
This compound is localized in various subcellular compartments, including the endoplasmic reticulum and mitochondria. Its activity and function can be influenced by its subcellular localization, as the compound can interact with specific enzymes and proteins within these compartments. For example, in the endoplasmic reticulum, this compound can interact with cytochrome P450 enzymes, leading to alterations in xenobiotic metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-chloro-3,5-difluorobenzene can be synthesized through several methods. One common approach involves the halogenation of 1,3-difluorobenzene. The process typically includes:
Step 1: Chlorination of 1,3-difluorobenzene to form 1-chloro-3,5-difluorobenzene.
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation reactions using automated reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This ensures high yield and purity of the final product.
Chemical Reactions Analysis
1-Bromo-2-chloro-3,5-difluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: While less common, the compound can undergo oxidation to form corresponding benzoquinones or reduction to form benzene derivatives with fewer halogen atoms.
Coupling Reactions: It can be used in Suzuki-Miyaura and Heck coupling reactions to form biaryl compounds, which are valuable intermediates in pharmaceutical and material science.
Major Products Formed:
- Substituted benzenes with various functional groups depending on the nucleophile used in substitution reactions.
- Biaryl compounds in coupling reactions.
Scientific Research Applications
1-Bromo-2-chloro-3,5-difluorobenzene is utilized in several scientific research applications:
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is a precursor in the synthesis of potential drug candidates, especially those targeting specific receptors or enzymes.
Mechanism of Action
The mechanism of action of 1-Bromo-2-chloro-3,5-difluorobenzene largely depends on its application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the halogen atoms, which make the benzene ring more susceptible to nucleophilic attack. In biological systems, the compound may interact with specific enzymes or receptors, altering their activity through covalent modification or non-covalent binding .
Comparison with Similar Compounds
- 1-Bromo-2-chloro-4,5-difluorobenzene
- 1-Bromo-3-chloro-2,4-difluorobenzene
- 1-Bromo-2,3-difluorobenzene
Uniqueness: 1-Bromo-2-chloro-3,5-difluorobenzene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in selective chemical reactions and as a precursor for synthesizing compounds with specific biological activities .
Properties
IUPAC Name |
1-bromo-2-chloro-3,5-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF2/c7-4-1-3(9)2-5(10)6(4)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYLNBNAPLADVTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10697607 | |
| Record name | 1-Bromo-2-chloro-3,5-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187929-82-4 | |
| Record name | 1-Bromo-2-chloro-3,5-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Chloromethyl)-4-[(1-methylpyrrol-2-YL)methylidene]-1,2-oxazol-5-one](/img/structure/B1441980.png)
![3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1441982.png)
![3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1441984.png)
![5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1441985.png)

![[(3-Ethoxypyridin-2-yl)methyl]amine](/img/structure/B1441987.png)
